molecular formula C7H5ClN2O B165238 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-08-9

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B165238
CAS No.: 136888-08-9
M. Wt: 168.58 g/mol
InChI Key: WYUIPMUZDFHKMP-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: is a heterocyclic compound with the molecular formula C7H5ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic effects.

Medicine: The compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-4-azaindole
  • 5-chloro-1H-pyrrolo[3,2-b]pyridine

Comparison: Compared to similar compounds, 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the carbonyl group at the 2-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chlorinated pyrrolopyridines and azaindoles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIPMUZDFHKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442992
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-08-9
Record name 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture containing 3-amino-2-bis(ethoxycarbonyl)methyl-6-chloropyridine, 3-amino-6-bis(ethoxycarbonyl)methyl-2-chloropyridine and diethyl malonate was taken up in 6N HCl solution (700 mL) and heated at reflux for 5 hours. After removing the aqueous acid in vacuo, the residue was taken up in water and again concentrated to yield 5-chloro-4-azaoxindole as a brown solid which was dried in the air. The yield was 7.04 g. (32% overall from 2,6-dichloro-3-nitropyridine). An analytical sample was prepared by recrystallization from isopropanol; m.p. 250°-254° C. (dec.).
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3-amino-2-bis(ethoxycarbonyl)methyl-6-chloropyridine
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3-amino-6-bis(ethoxycarbonyl)methyl-2-chloropyridine
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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700 mL
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